molecular formula C5H3F3N2O B074255 1-(Trifluoroacetyl)imidazole CAS No. 1546-79-8

1-(Trifluoroacetyl)imidazole

Cat. No.: B074255
CAS No.: 1546-79-8
M. Wt: 164.09 g/mol
InChI Key: SINBGNJPYWNUQI-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)imidazole (TFAI), with the chemical formula C₅H₃F₃N₂O and CAS number 1546-79-8, is a trifluoroacetylated derivative of imidazole . It is widely utilized as a derivatization reagent in gas chromatography (GC) to enhance the volatility and detectability of polar compounds, such as alcohols, amines, and carboxylic acids . TFAI is available in high purity (≥97.5% derivatization grade), ensuring optimal performance in analytical applications . Its trifluoroacetyl group confers strong electron-withdrawing properties, making it highly reactive toward nucleophiles . Safety data classify TFAI as corrosive and irritant, requiring handling precautions such as gloves and eye protection .

Preparation Methods

1-(Trifluoroacetyl)imidazole can be synthesized through the reaction of imidazole with trifluoroacetic anhydride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Imidazole+Trifluoroacetic anhydrideThis compound\text{Imidazole} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Imidazole+Trifluoroacetic anhydride→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-(Trifluoroacetyl)imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic anhydride, imidazole, and controlled temperature and pressure conditions. The major products formed from these reactions are trifluoroacetylated derivatives of the starting materials .

Scientific Research Applications

Synthesis of 1-(Trifluoroacetyl)imidazole

The synthesis of this compound typically involves the reaction of imidazole with trifluoroacetic anhydride or trifluoroacetyl chloride. This process allows for the introduction of the trifluoroacetyl group, enhancing the compound's reactivity and utility in subsequent reactions.

Applications in Organic Synthesis

This compound serves as an effective reagent for the trifluoroacetylation of various substrates, including amines and alcohols. Its utility is highlighted in the following applications:

  • Trifluoroacetylation of Amines : The compound has been employed to modify amino acids and nucleosides, facilitating the introduction of the trifluoroacetyl group into their structures. This modification can enhance solubility and stability in biological systems .
  • Synthesis of Imidazole Derivatives : It is utilized in synthesizing various imidazole derivatives through ring transformations and acylation reactions. For instance, reactions involving amidines can yield 5-trifluoroacetylimidazoles with moderate yields .

Analytical Applications

In analytical chemistry, this compound is used as a derivatization reagent for detecting specific compounds:

  • Detection of Mustard Gas Degradation Products : A notable application includes the derivatization of thiodiglycol and thiodiglycol sulfoxide, which are degradation products of mustard gas. The derivatization process enhances the detection sensitivity using gas chromatography-tandem mass spectrometry (GC-MS/MS) .
  • Environmental Monitoring : The compound has been applied in environmental studies to monitor chemical warfare agents in water and sediment samples, showcasing its relevance in safety and environmental assessments .

Case Study 1: Trifluoroacetylation in Organic Synthesis

A study demonstrated the direct microwave-promoted trifluoroacetylation of aromatic amines using trifluoroacetic acid, yielding various trifluoroacetylated products efficiently. The method showcased improved reaction times and yields compared to traditional methods .

Case Study 2: Analytical Method Development

Research highlighted a method for detecting mustard gas hydrolysis products using GC-MS/MS after derivatization with this compound. This approach allowed for sensitive detection limits and was validated across various sample matrices .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisTrifluoroacetylation of amino acids
Organic SynthesisSynthesis of imidazole derivatives
Analytical ChemistryDetection of mustard gas degradation products
Environmental MonitoringMonitoring chemical warfare agents

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between TFAI and structurally or functionally related compounds:

Table 1: Comparative Overview of TFAI and Analogous Compounds

Compound Name CAS Molecular Formula Purity (%) Key Applications Reactivity/Specificity Safety Profile
1-(Trifluoroacetyl)imidazole 1546-79-8 C₅H₃F₃N₂O ≥97.5 GC derivatization of polar analytes High reactivity with -OH, -NH₂ Corrosive, irritant
1-(Heptafluorobutyryl)imidazole (HFBI) 677-69-0 C₇H₃F₇N₂O >97.0 GC derivatization (longer-chain) Moderate reactivity; bulky group Similar hazards as TFAI
N-Methyl-bis(trifluoroacetamide) (MBTFA) 685-27-8 C₅H₃F₆N₂O₂ 98 GC/MS derivatization of sugars Bifunctional reactivity Toxic, irritant
1-(Trimethylsilyl)imidazole 18156-74-6 C₆H₁₀N₂Si 97 Silylation of hydroxyl groups Electron-donating silyl group Flammable, irritant
Triflumizole 68694-11-1 C₁₅H₁₅ClF₃N₃O N/A Agricultural fungicide Targets fungal ergosterol synthesis Harmful if inhaled

Reactivity and Functional Group Impact

  • TFAI vs. HFBI : Both are fluorinated acylating agents, but TFAI’s trifluoroacetyl group is smaller than HFBI’s heptafluorobutyryl chain. This results in higher volatility for TFAI derivatives, making it preferable for GC analysis of low-molecular-weight compounds . HFBI’s bulkier group may reduce reactivity but improves stability for larger analytes.
  • TFAI vs. MBTFA: MBTFA contains two trifluoroacetyl groups, enabling bifunctional derivatization (e.g., for diols or diamines). However, TFAI’s single reactive site offers better selectivity for mono-functional analytes .
  • TFAI vs. 1-(Trimethylsilyl)imidazole : The trimethylsilyl group in the latter is electron-donating, favoring silylation of hydroxyl groups. In contrast, TFAI’s electron-withdrawing trifluoroacetyl group targets amines and thiols more effectively .

Structural Analogues in Pharmaceuticals

  • Triflumizole : An imidazole-based fungicide with a chloro-trifluoromethylphenyl group, highlighting how structural modifications shift applications from analytical chemistry to agrochemicals .
  • 6-Methoxy-2-(trifluoromethyl)benzimidazole : A benzimidazole derivative with a trifluoromethyl group, used in antiviral drug synthesis. Its methoxy group enhances solubility compared to TFAI’s acetyl group .

Biological Activity

1-(Trifluoroacetyl)imidazole (CAS Number: 1546-79-8) is a heterocyclic organic compound characterized by the presence of a trifluoroacetyl group attached to an imidazole ring. This compound is notable for its reactivity and potential applications in organic synthesis, although its biological activities have also garnered interest in recent research.

Chemical Structure and Properties

The structure of this compound features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The trifluoroacetyl group significantly influences the compound's electronic properties, making it a potent electrophile due to the electron-withdrawing nature of the trifluoromethyl group (CF3) attached to the carbonyl carbon (C=O) .

Biological Activity Overview

While this compound primarily serves as a reagent in organic synthesis, its biological activity has been explored, particularly in relation to its potential anticancer properties. Research indicates that imidazole derivatives exhibit various biological activities, including anticancer effects, due to their ability to interact with biological targets.

Anticancer Potential

Imidazoles have been investigated for their anticancer properties, with studies suggesting that they can inhibit cancer cell proliferation and angiogenesis. For instance, certain imidazole derivatives have shown efficacy against various cancer cell lines, including melanoma and breast cancer . The mechanism of action often involves the inhibition of key signaling pathways that regulate cell growth and survival.

Study 1: Anticancer Activity

A study conducted by Gopinath et al. highlighted the anticancer potential of imidazole derivatives, including those similar to this compound. The researchers synthesized a series of compounds and assessed their inhibitory effects on cancer cell lines using sulforhodamine B assays. Some compounds demonstrated IC50 values comparable to established anticancer agents .

Study 2: Mechanistic Insights

Another research effort focused on understanding the molecular mechanisms through which imidazoles exert their anticancer effects. The study found that specific imidazole derivatives could inhibit focal adhesion kinase (FAK), an important regulator of cell migration and invasion, thereby reducing tumor metastasis .

Data Tables

Study Compound Cell Line IC50 (μM) Mechanism
Gopinath et al.Various imidazolesA375 (melanoma)16.1 - >100Inhibition of KRAS/Wnt
Dao et al.Triazine-imidazolesHUVECsNot specifiedFAK inhibition

Synthesis and Reactivity

This compound can be synthesized through reactions involving trifluoroacetic anhydride and imidazole derivatives. Its reactivity allows it to participate in various organic transformations, including aldol condensations and nucleophilic substitutions .

Notable Reactions

  • Aldol Condensation : Acts as a catalyst for reactions between aldehydes and ketones.
  • Nucleophilic Substitution : The electron-rich imidazole can undergo S_NAr reactions with strong nucleophiles.

Q & A

Basic Questions

Q. What is the primary application of 1-(Trifluoroacetyl)imidazole in analytical chemistry, and how does it compare to other derivatization reagents?

  • Answer : this compound (TFAI) is widely used as a derivatization reagent in gas chromatography (GC) to enhance the volatility and detectability of polar compounds (e.g., alcohols, amines). Its trifluoroacetyl group reacts efficiently with hydroxyl or amino groups, forming stable derivatives. Compared to alternatives like heptafluorobutyryl anhydride (HFBA), TFAI offers faster reaction kinetics and reduced byproduct formation due to its imidazole leaving group .

Q. What are the critical safety considerations when handling this compound?

  • Answer : TFAI is flammable (H226) and may cause respiratory irritation (H335). Key precautions include:

  • Storage at 2–8°C in a tightly sealed container.
  • Use in a fume hood with PPE (gloves, goggles).
  • Avoid contact with moisture to prevent hydrolysis.
    Hazard statements and handling protocols are detailed in its SDS .

Q. How is this compound synthesized, and what is its molecular characterization data?

  • Answer : TFAI is synthesized via the reaction of imidazole with trifluoroacetic anhydride. Key characterization data includes:

  • Molecular formula : C5_5H3_3F3_3N2_2O
  • CAS No. : 1546-79-8
  • Purity : ≥97.5% (derivatization grade)
  • Density : 1.442 g/mL at 20°C
    These properties ensure reproducibility in analytical workflows .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatization using this compound to maximize yield and minimize side reactions?

  • Answer : Optimization involves:

  • Solvent selection : Pyridine is often used as a catalyst and proton scavenger.
  • Temperature : Reactions typically proceed at 60–80°C for 30–60 minutes.
  • Molar ratio : A 2:1 excess of TFAI to analyte ensures complete derivatization.
    Solvent-free methods (e.g., neat conditions) may further reduce side reactions, as demonstrated in imidazole derivative syntheses .

Q. What analytical techniques are most effective for characterizing trifluoroacetylated products, and how do they resolve structural ambiguities?

  • Answer :

  • GC-MS : Monitors derivatization efficiency and quantifies products.
  • 19^{19}F NMR : Detects trifluoroacetyl groups (δ ~ -70 to -75 ppm) and confirms regioselectivity.
  • Elemental analysis : Validates stoichiometry (e.g., C 76.64%, N 6.16% in related imidazole derivatives) .

Q. How does the choice of derivatization reagent impact the detection limits of GC-based methods for trace analytes?

  • Answer : TFAI’s high reactivity allows derivatization at lower concentrations (ng/mL range) compared to less reactive agents like pentafluoropropionic anhydride (PFPA). This improves sensitivity for trace analytes, such as endogenous metabolites in biomarker studies. However, matrix effects (e.g., biological samples) may require cleanup steps (e.g., SPE) to avoid interference .

Q. What strategies mitigate hydrolysis of this compound during long-term storage or in aqueous reaction systems?

  • Answer :

  • Storage : Use anhydrous solvents (e.g., acetonitrile) and desiccants.
  • In situ derivatization : Perform reactions under anhydrous conditions with molecular sieves.
  • Stabilizers : Additives like trimethylsilyl chloride can scavenge moisture .

Properties

IUPAC Name

2,2,2-trifluoro-1-imidazol-1-ylethanone
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InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)10-2-1-9-3-10/h1-3H
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINBGNJPYWNUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H3F3N2O
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DSSTOX Substance ID

DTXSID60165669
Record name 1-(Trifluoroacetyl)imidazole
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Molecular Weight

164.09 g/mol
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Physical Description

Colorless to light yellow liquid.
Record name 1-(Trifluoroacetyl)-1H-imidazole
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CAS No.

1546-79-8
Record name 1-(Trifluoroacetyl)imidazole
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Retrosynthesis Analysis

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CID 153981923
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CID 153981923
CID 153981923
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CID 153981923
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CID 153981923
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